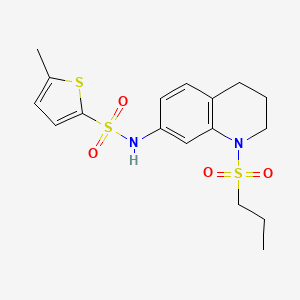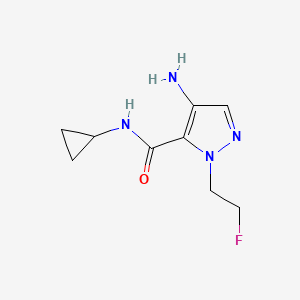
4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, commonly known as AZD-6482, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). sEH is an enzyme that catalyzes the hydrolysis of epoxyeicosatrienoic acids (EETs), which are important signaling molecules involved in various physiological processes. AZD-6482 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cardiovascular diseases, and cancer.
Wirkmechanismus
AZD-6482 inhibits the activity of 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, thereby increasing the levels of EETs in the body. EETs have been shown to have various physiological effects, including vasodilation, anti-inflammatory, and anti-cancer properties. By inhibiting this compound, AZD-6482 enhances the beneficial effects of EETs, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
AZD-6482 has been shown to have various biochemical and physiological effects in preclinical studies. These include reducing inflammation, improving endothelial function, and inhibiting tumor growth. AZD-6482 has also been shown to reduce blood pressure and improve insulin sensitivity in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
AZD-6482 has several advantages as a research tool. It is a potent and selective inhibitor of 4-Amino-N-cyclopropyl-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide, making it a valuable tool for studying the role of this compound and EETs in various physiological processes. However, AZD-6482 has some limitations as well. It has a relatively short half-life and requires frequent dosing, which can be challenging in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on AZD-6482. These include further studies on its safety and efficacy in humans, as well as its potential therapeutic applications in various diseases. Additionally, studies on the pharmacokinetics and pharmacodynamics of AZD-6482 may help to optimize dosing and improve its efficacy as a therapeutic agent. Finally, further studies on the mechanisms of action of AZD-6482 may help to identify new targets for drug development in various diseases.
Synthesemethoden
The synthesis of AZD-6482 involves several steps, starting from the reaction of 2-fluoroethylamine with 4-chloro-1-cyclopropyl-1H-pyrazole-5-carboxylic acid, followed by the conversion of the resulting intermediate to the final product using appropriate reagents and conditions. The synthesis of AZD-6482 has been described in detail in several research articles.
Wissenschaftliche Forschungsanwendungen
AZD-6482 has been extensively studied for its potential therapeutic applications in various diseases, including inflammation, cardiovascular diseases, and cancer. In preclinical studies, AZD-6482 has been shown to reduce inflammation, improve endothelial function, and inhibit tumor growth. Several clinical trials are currently underway to evaluate the safety and efficacy of AZD-6482 in humans.
Eigenschaften
IUPAC Name |
4-amino-N-cyclopropyl-2-(2-fluoroethyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN4O/c10-3-4-14-8(7(11)5-12-14)9(15)13-6-1-2-6/h5-6H,1-4,11H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQJBXKQZJRBKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=C(C=NN2CCF)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

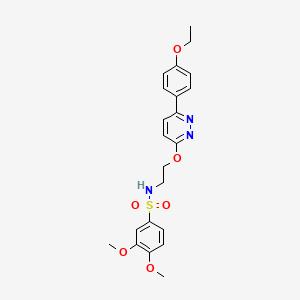
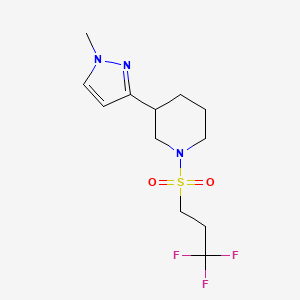
![9-Methyl-2-phenacylsulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2841886.png)
![1-Azaspiro[5.6]dodecane hydrochloride](/img/structure/B2841887.png)
![N-(2-ethylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2841888.png)
![(3-Chlorophenyl)-[3-(trifluoromethoxy)phenyl]methanamine](/img/structure/B2841889.png)

![2-[[1-(5-Chloro-2-methoxybenzoyl)azetidin-3-yl]methyl]-6-cyclopropylpyridazin-3-one](/img/structure/B2841891.png)
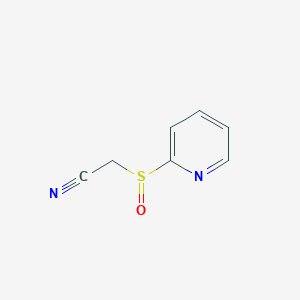
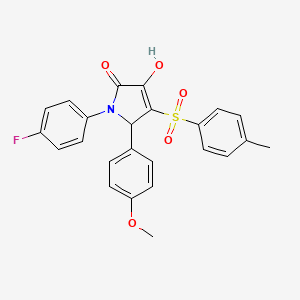
![(3aS,6aS)-5-(3-methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/no-structure.png)
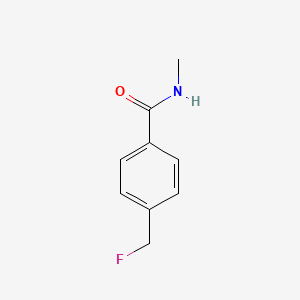
![8-{[4-(3-methoxyphenyl)piperazin-1-yl]sulfonyl}-4H-chromeno[3,4-d]isoxazole](/img/structure/B2841901.png)
